![molecular formula C4H10N4O3S2 B13432264 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 is a deuterated analog of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling (indicated by the “d4” suffix) makes it useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 typically involves the incorporation of deuterium atoms into the parent compound, 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Reagents: The use of deuterated starting materials in the synthesis process ensures the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiol derivatives.
Scientific Research Applications
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in NMR spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its chemical properties, making it useful in studying reaction mechanisms and metabolic pathways. The compound may act as a substrate or inhibitor in various biochemical reactions, providing insights into the underlying molecular processes.
Comparison with Similar Compounds
Similar Compounds
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid: The non-deuterated analog of the compound.
Mesna: A related compound used as a protective agent in chemotherapy.
Cysteamine: A compound with similar thiol functionality.
Uniqueness
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4 is unique due to its deuterium labeling, which enhances its utility in analytical techniques such as NMR spectroscopy. The presence of deuterium atoms also makes it valuable in studying reaction mechanisms and metabolic pathways, providing a distinct advantage over non-deuterated analogs.
Properties
Molecular Formula |
C4H10N4O3S2 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-[N-(diaminomethylidene)carbamimidoyl]sulfanylethanesulfonic acid |
InChI |
InChI=1S/C4H10N4O3S2/c5-3(6)8-4(7)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H5,5,6,7,8)/i1D2,2D2 |
InChI Key |
MFFQNMFIVBUMBX-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC(=N)N=C(N)N |
Canonical SMILES |
C(CS(=O)(=O)O)SC(=N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
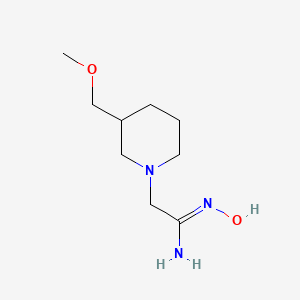
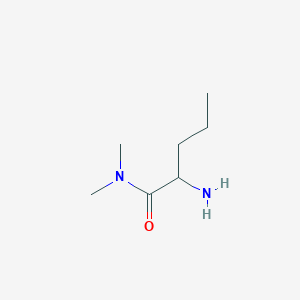

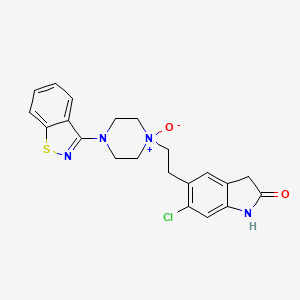
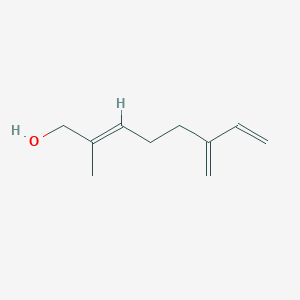

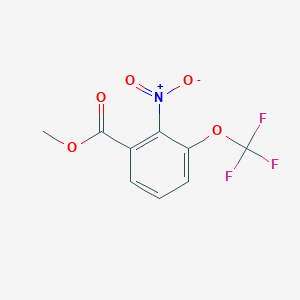
![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432244.png)
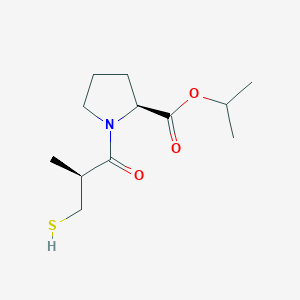

![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)

![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)
